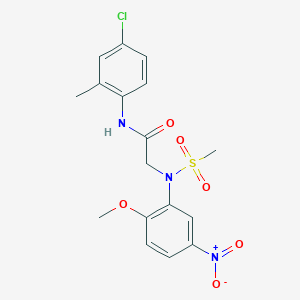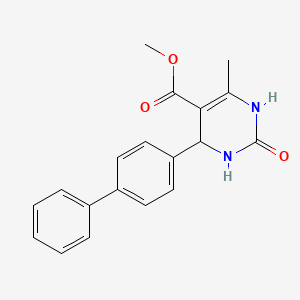![molecular formula C18H29NO3 B4966125 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine, also known as IMPE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of morpholine derivatives and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of cell signaling pathways. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has also been shown to have an inhibitory effect on the growth of cancer cells.
Biochemical and Physiological Effects:
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of a wide range of diseases. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has also been shown to have a protective effect on the liver and kidneys, which are important organs for the detoxification and elimination of toxins from the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine in lab experiments is its low toxicity. It has been shown to have a high safety profile and can be used at relatively high concentrations without causing any adverse effects. However, one of the limitations of using 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is its solubility. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine. One area of research is the development of more efficient synthesis methods for 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine. Another area of research is the investigation of the potential therapeutic applications of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine and its effects on different cell signaling pathways. Overall, 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has shown great potential in scientific research and has the potential to lead to the development of new therapies for a wide range of diseases.
Synthesemethoden
The synthesis of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine involves the reaction between 3-isopropyl-5-methylphenol and ethylene oxide to form 2-(3-isopropyl-5-methylphenoxy)ethanol. This intermediate is then reacted with morpholine in the presence of a catalyst to yield 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine. The synthesis of 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine has been shown to have a protective effect on the liver and kidneys.
Eigenschaften
IUPAC Name |
4-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3/c1-15(2)17-12-16(3)13-18(14-17)22-11-10-21-9-6-19-4-7-20-8-5-19/h12-15H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOOZUQZKYZRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCN2CCOCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(3-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4966052.png)
![dimethyl 2-[2,2-dimethyl-3-[(4-methylphenyl)imino]-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4966057.png)
![5,7-diphenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4966061.png)
![3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4966063.png)
![[1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4966071.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B4966088.png)

![1-(diphenylmethyl)-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B4966095.png)
![3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4966099.png)
![1-(5-ethyl-2-furyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4966102.png)

![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)
